6-Fluoro-2-propoxyquinoline-3-carboxylicacid
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Overview
Description
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Propoxylation: The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-propoxyquinoline-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or propoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Propyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of various alkylated quinoline derivatives.
Scientific Research Applications
6-Fluoro-2-propoxyquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death . This mechanism is similar to that of other fluoroquinolones .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
Uniqueness
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is unique due to the presence of both a fluorine atom and a propoxy group, which can enhance its biological activity and stability compared to other similar compounds. The combination of these functional groups may result in improved pharmacokinetic properties and a broader spectrum of activity .
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
6-fluoro-2-propoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c1-2-5-18-12-10(13(16)17)7-8-6-9(14)3-4-11(8)15-12/h3-4,6-7H,2,5H2,1H3,(H,16,17) |
InChI Key |
OKKBJXASAJKOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |
Origin of Product |
United States |
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